2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide
Description
This compound is a pyrido-pyrimidine derivative characterized by a benzo[d][1,3]dioxole (methylenedioxyphenyl) substituent at the 3-position of the pyrido[3,2-d]pyrimidine core and an N-propylacetamide side chain. The benzo[d][1,3]dioxole group is known for enhancing metabolic stability and binding affinity in medicinal chemistry, while the pyrido-pyrimidine scaffold is frequently associated with kinase inhibition or DNA-intercalating properties .
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5/c1-2-7-21-17(25)11-23-14-4-3-8-22-18(14)19(26)24(20(23)27)10-13-5-6-15-16(9-13)29-12-28-15/h3-6,8-9H,2,7,10-12H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWBQSGWYMCYDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C2=C(C(=O)N(C1=O)CC3=CC4=C(C=C3)OCO4)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d][1,3]dioxole derivative, which is then coupled with a pyrido[3,2-d]pyrimidine intermediate. The final step involves the acylation of the intermediate with N-propylacetamide under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under specific conditions.
Reduction: The pyrido[3,2-d]pyrimidine core can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are frequently employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a dihydropyrido[3,2-d]pyrimidine compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, this compound is of interest due to its potential bioactivity. The benzo[d][1,3]dioxole moiety is known for its presence in various natural products with biological activity, making this compound a candidate for biological screening.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a potential lead compound in drug discovery.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may facilitate binding to these targets, while the pyrido[3,2-d]pyrimidine core could modulate the activity of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The pyrido[3,2-d]pyrimidine core is shared among several analogs, but substituent variations critically influence pharmacological profiles. Key comparisons include:
Key Observations :
- The target compound ’s benzo[d][1,3]dioxole group may enhance lipophilicity and CNS penetration compared to the pyridinylmethyl analog .
- Compound 2d ’s nitro group and ester side chain contribute to its anticancer activity but reduce solubility, a limitation absent in the target compound’s acetamide chain .
- Compound 5a lacks the pyrido[3,2-d]pyrimidine core but shares a pyrimidine ring system, demonstrating how core modifications alter bioactivity .
Pharmacological and Physicochemical Properties
- Solubility : The target compound’s N-propylacetamide side chain likely improves aqueous solubility over ester-containing analogs like 2d .
- Thermal Stability : The benzo[d][1,3]dioxole group may increase melting point (>200°C inferred) compared to hydrazide derivatives (e.g., 5a , m.p. ~180°C) .
- Bioactivity : While 2d and 5a show anticancer and antimicrobial effects, respectively, the target compound’s activity remains speculative. Pyrido-pyrimidines often inhibit kinases (e.g., EGFR, CDKs), suggesting a possible mechanism .
Biological Activity
The compound 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of:
- Benzo[d][1,3]dioxole moiety : Known for its role in enhancing biological activity.
- Dihydropyrido[3,2-d]pyrimidine core : Associated with various pharmacological effects.
- Acetamide group : Imparts additional functional properties.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O4 |
| Molecular Weight | 382.42 g/mol |
| CAS Number | 1049500-28-8 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the benzo[d][1,3]dioxole structure. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
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Cytotoxicity Studies :
- The synthesized derivatives showed significant antitumor activity against cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) with IC50 values indicating potent effects.
- For instance, compounds derived from similar structures exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin, suggesting enhanced efficacy .
-
Mechanisms of Action :
- The anticancer mechanisms involve:
- EGFR Inhibition : Targeting the epidermal growth factor receptor pathway.
- Apoptosis Induction : Assessed via annexin V-FITC assays indicating increased apoptosis in treated cells.
- Cell Cycle Arrest : Analysis showed alterations in cell cycle progression leading to reduced proliferation rates.
- The anticancer mechanisms involve:
Other Pharmacological Effects
Beyond anticancer properties, preliminary research indicates that this compound may exhibit additional biological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential use as antimicrobial agents.
- Antioxidant Properties : Compounds related to this structure have demonstrated the ability to scavenge free radicals, contributing to their protective effects against oxidative stress .
Case Studies
A notable study involved the synthesis of various benzo[d][1,3]dioxole derivatives where the compound was tested alongside others for comparative analysis. The results indicated that:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
